molecular formula C15H20O2 B137846 Illudin C CAS No. 137637-31-1

Illudin C

Cat. No. B137846
M. Wt: 232.32 g/mol
InChI Key: VHHHVRVVSIKHKN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Illudin C is a natural toxin that is produced by the mushroom Omphalotus illudens. It belongs to the family of illudins, which are sesquiterpenes with a unique bicyclo[2.2.2]octane ring system. Illudin C has been shown to exhibit potent anti-tumor activity, making it an attractive candidate for cancer therapy.

Mechanism Of Action

Illudin C works by inhibiting DNA synthesis through the formation of covalent adducts with DNA. These adducts disrupt the normal structure of DNA, leading to the accumulation of DNA damage and ultimately cell death. Illudin C has been shown to preferentially target rapidly dividing cells, such as cancer cells, while sparing normal cells.

Biochemical And Physiological Effects

Illudin C has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing the development of cancer. Illudin C has been shown to exhibit a broad spectrum of activity against cancer cell lines, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of using illudin C in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, illudin C is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments.

Future Directions

There are several future directions for research on illudin C. One area of interest is the development of more efficient synthetic methods for producing illudin C. This would make the molecule more readily available for lab experiments and potential clinical applications.
Another area of interest is the development of new derivatives of illudin C with improved anti-tumor activity. This could involve modifying the structure of the molecule to enhance its potency or targeting specific types of cancer cells.
Finally, there is interest in exploring the potential of illudin C as a therapeutic agent for cancer. Clinical trials would be needed to determine the safety and efficacy of illudin C in humans, but the molecule's potent anti-tumor activity makes it a promising candidate for further study.

Scientific Research Applications

Illudin C has been extensively studied for its anti-tumor activity. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Illudin C works by inhibiting DNA synthesis, leading to the accumulation of DNA damage and ultimately cell death. In addition to its anti-tumor activity, illudin C has also been shown to exhibit antimicrobial and antiviral properties.

properties

CAS RN

137637-31-1

Product Name

Illudin C

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(7S)-7-hydroxy-2,2,7-trimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C15H20O2/c1-9-12(16)10-7-13(2,3)8-11(10)14(4,17)15(9)5-6-15/h17H,1,5-8H2,2-4H3/t14-/m0/s1

InChI Key

VHHHVRVVSIKHKN-AWEZNQCLSA-N

Isomeric SMILES

C[C@@]1(C2=C(CC(C2)(C)C)C(=O)C(=C)C13CC3)O

SMILES

CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C

Canonical SMILES

CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C

synonyms

illudin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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